molecular formula C11H12FNO B8685091 2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanenitrile

2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanenitrile

Cat. No. B8685091
M. Wt: 193.22 g/mol
InChI Key: MTXUGXFFHFKETB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Fluoro-2-methoxyphenyl)-2-methylpropanenitrile

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

2-(3-fluoro-2-methoxyphenyl)-2-methylpropanenitrile

InChI

InChI=1S/C11H12FNO/c1-11(2,7-13)8-5-4-6-9(12)10(8)14-3/h4-6H,1-3H3

InChI Key

MTXUGXFFHFKETB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=C(C(=CC=C1)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g (69.39 mol) of 2,6-difluoroanisole is dissolved in 200 ml of toluene and mixed at room temperature with 5.75 g (83.27 mmol) of isobutyric acid nitrile. 166.5 ml of a 0.5 molar solution of potassium hexamethyldisilazide in toluene is added in drops within 35 minutes. In this case, a slight temperature rise to 27.5° C. takes place. After 16 hours of stirring at room temperature, the reaction mixture is mixed with 200 ml of water and 400 ml of ethyl acetate and acidified with 10% sulfuric acid to a pH of 4. The organic phase is separated, and the aqueous phase is shaken once with ethyl acetate (200 ml). The combined organic extracts are shaken with water and brine. After the solvent is dried, filtered and spun off, the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane). 7.66 g (57.1%) of the desired compound is isolated.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
isobutyric acid nitrile
Quantity
5.75 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
57.1%

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